molecular formula C20H17FN6O2 B2429174 2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide CAS No. 1251631-70-5

2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide

カタログ番号: B2429174
CAS番号: 1251631-70-5
分子量: 392.394
InChIキー: DREWAVAYBQNIFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties . The compound has been identified as an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine ring . This ring is considered atypical as a heme-binding scaffold . The compound also contains a fluoroanilino group and a phenylacetamide group.

科学的研究の応用

Chemical Rearrangements and Synthesis

  • Triazolo[4,3-a]pyrimidines, closely related to the specified compound, have been synthesized through the reduction of specific thiazolo-pyrimidinones, indicating their potential in chemical synthesis and rearrangement processes (Lashmanova et al., 2019).

Potential in Pharmaceutical Development

  • Compounds with structural similarities, specifically triazolo-pyrimidines, have been explored for their potential as antiasthma agents, suggesting a possible area of application for the compound (Medwid et al., 1990).
  • Another study highlights the use of triazolo-pyrimidine derivatives as antagonists for the human A2A adenosine receptor, pointing towards their utility in targeting specific receptors (Kumar et al., 2011).

Role in Antihypertensive Medications

  • Triazolo-pyrimidine derivatives have been shown to possess antihypertensive properties in studies, offering insights into the cardiovascular applications of such compounds (Nicolaï et al., 1994).

Antibacterial and Antimicrobial Activity

  • Studies have indicated the efficacy of triazolo-pyrimidine derivatives in exhibiting antibacterial activity, which could be a significant aspect of the compound's applications (Lahmidi et al., 2019).

Synthesis and Structural Characterization

  • The synthesis and structure of related triazolo-pyrimidines have been extensively studied, underscoring the importance of this chemical class in scientific research and development (Brown et al., 1978).

Anticancer Potential

  • Recent studies have explored the potential of triazolo-pyrimidine derivatives in cancer treatment, highlighting their role in inhibiting cancer cell growth and indicating a possible application in oncology (Gomha et al., 2017).

Antagonist Activity in Neuropharmacology

  • Triazolo-pyrimidines have been evaluated for their antagonist activity, particularly in the context of neurotransmitter receptors, which could point to their potential in treating neurological disorders (Watanabe et al., 1992).

作用機序

The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, and to an escape of the tumor cells from immune control .

将来の方向性

The [1,2,4]triazolo[4,3-a]pyridine scaffold, of which this compound is a part, has found numerous applications in medicinal chemistry . Future research may focus on further exploring the potential of this scaffold in the development of new drugs, particularly those targeting IDO1 .

特性

IUPAC Name

2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2/c1-25(16-5-3-2-4-6-16)18(28)13-27-20(29)26-12-11-17(23-19(26)24-27)22-15-9-7-14(21)8-10-15/h2-12H,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREWAVAYBQNIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)N3C=CC(=NC3=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。